
4-(Propan-1-sulfonyl)benzol-1-sulfonamid
Übersicht
Beschreibung
“4-(Propane-1-sulfonyl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C9H13NO4S2 and a molecular weight of 263.33 . It is a derivative of sulfonamide, a class of synthetic antimicrobial drugs .
Synthesis Analysis
Sulfonamides, including “4-(Propane-1-sulfonyl)benzene-1-sulfonamide”, can be synthesized from sulfonic acids or its sodium salts under microwave irradiation . The use of 4-nitrophenyl benzylsulfonate as a starting material enables the synthesis of a large range of sulfonamides at room temperature .Molecular Structure Analysis
The molecular structure of “4-(Propane-1-sulfonyl)benzene-1-sulfonamide” consists of a benzene ring with a sulfonamide group and a propane-1-sulfonyl group attached to it .Chemical Reactions Analysis
Sulfonamides, including “4-(Propane-1-sulfonyl)benzene-1-sulfonamide”, can undergo various chemical reactions. For instance, they can react with para-aminobenzoic acid (PABA) for incorporation into folic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(Propane-1-sulfonyl)benzene-1-sulfonamide” include a molecular weight of 263.33 and a density of 1.363±0.06 g/cm3 (Predicted) .Wissenschaftliche Forschungsanwendungen
Chemische Synthese
4-(Propan-1-sulfonyl)benzol-1-sulfonamid: wird als Zwischenprodukt bei der Synthese verschiedener chemischer Verbindungen verwendet. Seine Sulfonylchloridgruppe kann als Abgangsgruppe in nukleophilen Substitutionsreaktionen fungieren, was es zu einer wertvollen Verbindung bei der Herstellung komplexerer Moleküle macht. Diese Eigenschaft ist besonders nützlich bei der Synthese biologisch aktiver Moleküle, bei der die Einführung einer Sulfonamidgruppe erforderlich ist .
Materialwissenschaft
In der Materialwissenschaft kann diese Verbindung zur Modifizierung der Oberflächeneigenschaften von Materialien verwendet werden. Die Sulfonylgruppen können verwendet werden, um Sulfonatgruppen in Polymerketten einzuführen, wodurch die Hydrophilie der Oberflächen verändert werden kann, was möglicherweise die Wechselwirkung des Materials mit Wasser und anderen polaren Substanzen verbessert .
Biowissenschaftliche Forschung
Sulfonamide, wie z. B. This compound, sind für ihre Rolle in der pharmazeutischen Chemie bekannt. Sie können als strukturelles Gerüst für die Entwicklung neuer Medikamente dienen, darunter Diuretika, Antiepileptika und Antibiotika. Die Sulfonylgruppe ist der Schlüssel zur biologischen Aktivität dieser Verbindungen .
Chromatographie
Diese Verbindung kann in der Chromatographie als Modifikator der stationären Phase verwendet werden. Ihre Fähigkeit, mit verschiedenen Molekülen über hydrophobe und ionische Wechselwirkungen zu interagieren, macht sie zu einem Kandidaten für die Verwendung in chromatographischen Säulen, um komplexe Gemische basierend auf ihren chemischen Eigenschaften zu trennen .
Analytische Chemie
In der analytischen Chemie kann This compound als Standard oder Reagenz in der quantitativen Analyse verwendet werden. Seine gut definierte Struktur und Eigenschaften ermöglichen seine Verwendung bei der Kalibrierung von Instrumenten oder als Reaktant in bestimmten analytischen Verfahren .
Arzneimittelentwicklung und -forschung
Die strukturellen Merkmale von Sulfonamiden werden häufig in der Arzneimittelentwicklung und -forschung untersucht. Sie können die natürlichen Substrate von Enzymen nachahmen und deren Aktivität hemmen, was eine gängige Strategie bei der Entwicklung neuer Therapeutika ist. Forscher können das This compound-Gerüst modifizieren, um potente Enzyminhibitoren zu erzeugen .
Umweltwissenschaften
Sulfonamide können aufgrund ihrer Stabilität und Persistenz hinsichtlich ihrer Umweltauswirkungen untersucht werden, insbesondere in Wasserökosystemen. This compound kann als Modellverbindung verwendet werden, um das Verhalten ähnlicher organischer Schadstoffe in der Umwelt zu untersuchen .
Katalyse
Im Bereich der Katalyse können Sulfonamidverbindungen als Liganden für Metallkatalysatoren fungieren. Die Sulfonylgruppen können an Metalle binden und Komplexe bilden, die bei der Katalyse verschiedener chemischer Reaktionen, einschließlich Oxidations- und Reduktionsprozessen, wirksam sind .
Wirkmechanismus
Target of Action
4-(Propane-1-sulfonyl)benzene-1-sulfonamide is a type of sulfonamide drug . The primary targets of sulfonamides are the enzymes involved in the synthesis of folic acid, specifically anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in bacterial growth and reproduction .
Mode of Action
4-(Propane-1-sulfonyl)benzene-1-sulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Biochemical Pathways
The inhibition of folic acid synthesis affects various biochemical pathways in bacteria. Folic acid is a key component in the synthesis of nucleic acids and amino acids, which are essential for bacterial growth and reproduction . Therefore, the inhibition of folic acid synthesis by 4-(Propane-1-sulfonyl)benzene-1-sulfonamide leads to the inhibition of these pathways, resulting in the prevention of bacterial growth .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .
Result of Action
The result of the action of 4-(Propane-1-sulfonyl)benzene-1-sulfonamide is the inhibition of bacterial growth and reproduction. By preventing the synthesis of folic acid, the compound inhibits the synthesis of nucleic acids and amino acids, which are essential for bacterial growth and reproduction . This makes the compound bacteriostatic rather than bactericidal .
Action Environment
The action of 4-(Propane-1-sulfonyl)benzene-1-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of the compound .
Safety and Hazards
Zukünftige Richtungen
The future directions of “4-(Propane-1-sulfonyl)benzene-1-sulfonamide” could be influenced by the ongoing research and development in the field of sulfonamides. As sulfonamides have a broad spectrum of antimicrobial activity, they continue to be used for the treatment of human and animal bacterial infections .
Eigenschaften
IUPAC Name |
4-propylsulfonylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S2/c1-2-7-15(11,12)8-3-5-9(6-4-8)16(10,13)14/h3-6H,2,7H2,1H3,(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBIKSYLMQKWKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


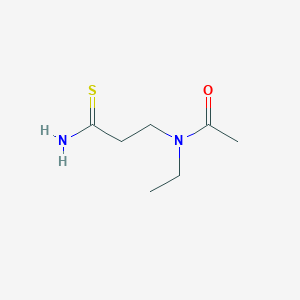
amine](/img/structure/B1527275.png)
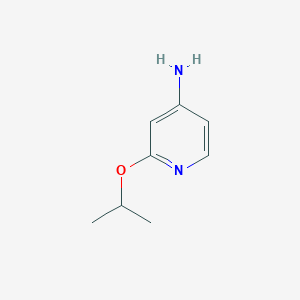
![Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate](/img/structure/B1527277.png)
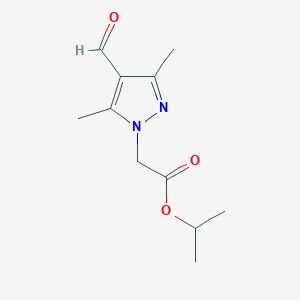
![N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine](/img/structure/B1527280.png)
![2-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1527282.png)

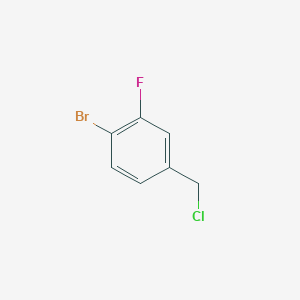
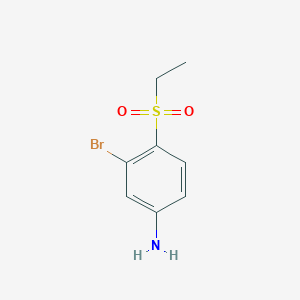

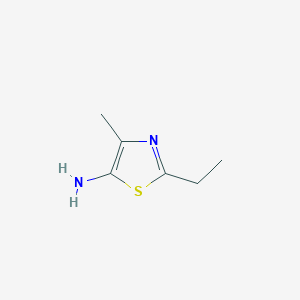
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527293.png)
![1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1527295.png)
